molecular formula C12H13N3 B8779723 (R)-5,6-DIHYDRO-4H-BENZO[F]IMIDAZO[1,2-A]AZEPIN-4-AMINE

(R)-5,6-DIHYDRO-4H-BENZO[F]IMIDAZO[1,2-A]AZEPIN-4-AMINE

Cat. No.: B8779723
M. Wt: 199.25 g/mol
InChI Key: UMFYXYABQLRNNV-SNVBAGLBSA-N
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Description

(4R)-5,6-Dihydro-4H-imidazo1,2-abenzazepin-4-amine is a heterocyclic compound that features a fused ring system combining an imidazole ring with a benzazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-5,6-Dihydro-4H-imidazo1,2-abenzazepin-4-amine typically involves the construction of the imidazole ring followed by the formation of the benzazepine structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4R)-5,6-Dihydro-4H-imidazo1,2-abenzazepin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce hydrogenated benzazepine compounds .

Scientific Research Applications

(4R)-5,6-Dihydro-4H-imidazo1,2-abenzazepin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4R)-5,6-Dihydro-4H-imidazo1,2-abenzazepin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar imidazole ring structure but differs in the fused ring system.

    Benzazepine: Contains the benzazepine structure but lacks the imidazole ring.

Uniqueness

(4R)-5,6-Dihydro-4H-imidazo1,2-abenzazepin-4-amine is unique due to its fused ring system, which combines the properties of both imidazole and benzazepine.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

(4R)-5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine

InChI

InChI=1S/C12H13N3/c13-10-6-5-9-3-1-2-4-11(9)15-8-7-14-12(10)15/h1-4,7-8,10H,5-6,13H2/t10-/m1/s1

InChI Key

UMFYXYABQLRNNV-SNVBAGLBSA-N

Isomeric SMILES

C1CC2=CC=CC=C2N3C=CN=C3[C@@H]1N

Canonical SMILES

C1CC2=CC=CC=C2N3C=CN=C3C1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Charge a reactor with 35.9 kg of 5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine dihydrochloride and 453 ml of water. Add 29.7 L of NH4OH 25% slowly within 30 minutes maintaining the temperature below 25° C. After the addition, the pH is 9 and is a clear brown solution. Crystallization is induced by adding 31.5 grams of seeds at 22° C. Stir the suspension for 8 hrs and cool to 5° C. Filter and wash the filter cake with 54 L of cold water and dry the resulting filter cake in the filter using N2/vacuum for 31 hrs which yields 5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine. Dissolve 29 kg of the crude filter cake in 145 L of ethanol portionwise. Remove 73 L of solvent by vacuum distillation. Add 108 L of ethanol and remove and distillation 133 L of solvent until the final concentration is 2 L/kg. Perform an in-process Karl Fischer analysis to determine the final water content at ≦0.1% w/w.
Name
5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine dihydrochloride
Quantity
35.9 kg
Type
reactant
Reaction Step One
Name
Quantity
453 mL
Type
solvent
Reaction Step One
Name
Quantity
29.7 L
Type
reactant
Reaction Step Two

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